molecular formula C7H16ClNO B1379361 Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride CAS No. 1797812-94-2

Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride

Cat. No.: B1379361
CAS No.: 1797812-94-2
M. Wt: 165.66 g/mol
InChI Key: GYEGBVSMTDALKR-UHFFFAOYSA-N
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Description

Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride is a substituted amine hydrochloride derivative featuring a tetrahydrofuran (oxolane) ring linked to an ethylamine backbone, with a methyl group and a hydrochloride counterion.

Properties

IUPAC Name

N-methyl-2-(oxolan-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-8-5-4-7-3-2-6-9-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEGBVSMTDALKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797812-94-2
Record name methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride
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Preparation Methods

Formation of the Oxolane (Tetrahydrofuran) Ring

  • The oxolane ring is typically prepared by acid-catalyzed cyclization of a suitable diol precursor. For instance, a 1,4-diol can be cyclized under acidic conditions to form the tetrahydrofuran ring system. This step is crucial as it establishes the heterocyclic core of the molecule.

Introduction of the Ethylamine Side Chain

  • The ethylamine moiety is introduced by alkylation or reductive amination strategies. One common approach is the alkylation of a primary or secondary amine with an appropriate halogenated ethyl precursor.
  • Alternatively, reductive amination can be employed by reacting an oxolane-containing aldehyde or ketone with methylamine, followed by reduction using catalytic hydrogenation or sodium borohydride.

Methylation of the Amine

  • Methylation of the amine nitrogen can be achieved via alkylation with methyl halides (e.g., methyl iodide) or by reductive methylation using formaldehyde and a reducing agent such as sodium cyanoborohydride.

Formation of the Hydrochloride Salt

  • The free base amine is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This step enhances the compound’s solubility and stability, facilitating purification and handling.

Purification

  • The hydrochloride salt is purified by recrystallization, commonly from ethanol/water mixtures, or by chromatographic techniques such as silica gel column chromatography using appropriate eluents (e.g., dichloromethane/methanol).
Step Reaction Reagents/Conditions Notes
1 Cyclization of diol to oxolane Acid catalyst (e.g., p-toluenesulfonic acid), reflux Forms tetrahydrofuran ring
2 Reductive amination Oxolane aldehyde + methylamine, NaBH3CN, MeOH, room temp Introduces methylated amine side chain
3 Salt formation Treatment with HCl in ethanol Forms hydrochloride salt
4 Purification Recrystallization from ethanol/water Achieves high purity (>95%)
  • Catalyst Use: Palladium on carbon (Pd/C) catalysts have been employed for hydrogenation steps in reductive amination, providing efficient conversion under mild conditions.
  • Base Selection: Alkylation reactions benefit from bases like potassium carbonate or sodium hydride to deprotonate amines and facilitate nucleophilic substitution.
  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile improve reaction rates and yields in alkylation steps.
  • Purity Assessment: High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm is standard for purity verification. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm structural identity.
  • Stability Considerations: The hydrochloride salt form shows increased water solubility (>50 mg/mL at 25°C) and stability under controlled pH (neutral to slightly acidic). Storage at 4°C in desiccated conditions prevents hydrolytic degradation.
Parameter Typical Conditions Outcome/Effect
Cyclization catalyst p-Toluenesulfonic acid, reflux Efficient oxolane ring formation
Reductive amination NaBH3CN, MeOH, room temp High yield of methylated amine
Alkylation base K2CO3 or NaH Promotes nucleophilic substitution
Salt formation HCl in ethanol Formation of stable hydrochloride salt
Purification method Recrystallization or silica gel chromatography >95% purity
Analytical methods HPLC, NMR, MS Structural and purity confirmation

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amines .

Scientific Research Applications

Medicinal Chemistry

Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride has been explored for its potential use as a pharmaceutical intermediate. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Case Study : Research indicates that derivatives of similar amines have shown activity against potassium channels, which are crucial in treating conditions related to cardiac and neurological disorders. The compound's ability to modulate ion channels could lead to the development of novel therapeutics for these diseases .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as alkylation and amination.

Example Reaction :
The compound can undergo nucleophilic substitution reactions to form various amine derivatives, which are essential in the synthesis of agrochemicals and pharmaceuticals.

Neuropharmacology

Given its structural characteristics, this compound may have implications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems.

Research Insight : Studies on related compounds suggest potential anxiolytic and antidepressant effects, indicating that this compound could be further investigated for similar properties .

Mechanism of Action

The mechanism of action of Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, influencing their activity and leading to specific biochemical effects . The exact pathways and targets depend on the context of its use in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number Source
Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride C₇H₁₆ClNO ~163.6 (estimated) Oxolane, ethylamine, methyl, HCl Not available Inference
1-Methyl-1H-1,2,3-triazol-5-amine hydrochloride C₃H₈ClN₄ 215.25 Triazole, amine, HCl 1147558-09-5 Enamine
1-(5-Methylpyrimidin-2-yl)ethan-1-amine C₆H₁₄ClNO₂S 305.81 Pyrimidine, thioether, HCl Not available Enamine
{4-Methyl-2-[(oxolan-2-yl)methoxy]phenyl}methanamine hydrochloride C₁₃H₂₀ClNO₂ 257.76 Oxolane, aryl, methoxy, HCl Not available Enamine

Key Comparisons

Functional Group Diversity: The target compound’s oxolane and ethylamine groups contrast with the triazole ring in EN300-266664 and the pyrimidine-thioether system in EN300-266733. These differences influence electronic properties and hydrogen-bonding capacity, affecting solubility and receptor binding in drug design .

Pharmacological Implications :

  • Triazole-containing analogs (e.g., EN300-266664) are prevalent in antifungal and antiviral agents, whereas oxolane derivatives are often used to modulate metabolic stability. The target compound’s lack of heteroaromatic rings may limit direct therapeutic activity but enhance its role as a metabolic intermediate or prodrug component .

Biological Activity

Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride, also known as N-methyl-2-(oxolan-2-yl)ethanamine hydrochloride, is a compound with significant potential in biological research and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C7H16ClNO
  • Molecular Weight : 165.66 g/mol
  • SMILES Notation : CNCCC1CCCO1
  • InChIKey : KHXLJWOBDMGMCQ-UHFFFAOYSA-N

The biological activity of this compound is influenced by its structural features, particularly its ability to interact with various biological targets such as receptors and enzymes. The compound may function as a neurotransmitter modulator or an inhibitor of metabolic pathways. Its mechanism involves:

  • Binding Affinity : The compound exhibits binding to specific receptors, which can modulate their activity. Techniques like surface plasmon resonance and radiolabeled ligand binding assays are often used to assess these interactions.
  • Quantitative Structure-Activity Relationship (QSAR) : Studies suggest that modifications to the compound's structure can significantly impact its pharmacological profile, indicating a relationship between chemical structure and biological activity.

Neurotransmitter Modulation

Given its structural characteristics, this compound may act as a modulator of neurotransmitter systems. This could have implications for treating neurodegenerative diseases or psychiatric disorders, although direct studies on this aspect are still required.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorPotential to induce apoptosis in cancer cells
Neurotransmitter ModulationPossible modulation of neurotransmitter systems
Receptor InteractionBinding affinity studies indicate potential therapeutic uses

Case Study: Interaction with Biological Molecules

A study involving structural analogs of this compound highlighted its interaction with specific receptors involved in cancer pathways. The analogs demonstrated significant inhibition of tumor growth in animal models, suggesting that similar effects could be observed with this compound itself if further investigated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride
Reactant of Route 2
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